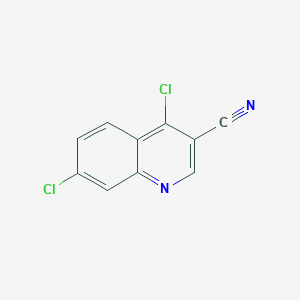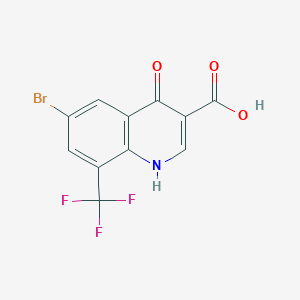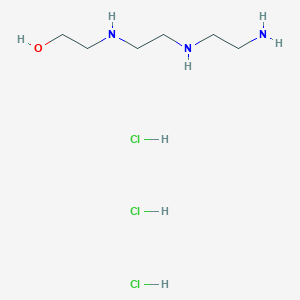![molecular formula C8H11N3O2 B1384837 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid CAS No. 1177311-87-3](/img/structure/B1384837.png)
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid
説明
“6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid” is a chemical compound . It is also known as Potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate .
Synthesis Analysis
The synthesis of this compound involves the reaction of 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylacetonitrile with carboxylic acid anhydrides and chlorides . The acylation products are obtained at the nitrogen atom in the heteroring or methylene carbon atom, depending on the conditions and nature of the acylating agent .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C8H11N3O2 . It has a molecular weight of 219.28 .Chemical Reactions Analysis
The compound reacts with carboxylic acid anhydrides and chlorides to afford acylation products at the nitrogen atom in the heteroring or methylene carbon atom .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 219.28 .科学的研究の応用
Acylation and Chemical Reactions
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylacetonitrile, a derivative of 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid, reacts with carboxylic acid anhydrides and chlorides. This reaction yields acylation products at various sites depending on the conditions and nature of the acylating agent. Such reactions are significant for synthesizing diverse compounds for potential biological applications (Makei et al., 2004).
Herbicidal Activities
A series of novel compounds based on this compound derivatives have been synthesized and screened for herbicidal activities. These compounds showed moderate herbicidal activity against rape and barnyard grass, demonstrating the compound's potential in agricultural applications (Wang et al., 2006).
Antimicrobial Properties
Certain derivatives of this compound display broad-spectrum antimicrobial activity. They can inhibit the growth of both bacteria and fungi, with some compounds showing more activity than reference drugs like Cefixime and Linezolid. This suggests their potential as new antimicrobial drugs (Demchenko et al., 2021).
Analgesic Properties
Derivatives of this compound have been synthesized and evaluated for their analgesic properties. Some compounds demonstrated moderate analgesic effects, highlighting their potential in pain treatment applications (Demchenko et al., 2018).
Anxiolytic Activity
Certain urea derivatives of this compound have been synthesized and evaluated for anxiolytic activity. These compounds showed significant anxiolytic activity in comparison with known drugs like diazepam and gidazepam, suggesting their potential in treating anxiety disorders (Demchenko et al., 2020).
将来の方向性
The compound has been studied as a potential non-steroidal anti-inflammatory agent . The evaluation of drug-like properties for all tested triazole-azepine hybrids was performed in silico using SwissADME . Derivatives with activity levels more potent compared with reference drugs ketorolac and diclofenac sodium were identified .
生化学分析
Biochemical Properties
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with carboxylic acid anhydrides and chlorides, leading to acylation at the nitrogen atom in the heteroring or methylene carbon atom, depending on the conditions and nature of the acylating agent . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, molecular docking studies have shown that derivatives of this compound possess significant binding energies with poly (ADP-ribose) polymerase 15 (ARTD7, BAL3), indicating potential regulatory effects on DNA repair and cell survival pathways . Such interactions highlight the compound’s potential in therapeutic interventions targeting cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, the compound’s acylation reactions with carboxylic acid anhydrides and chlorides suggest its role in modifying enzyme activity and protein function
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s acylation reactions suggest its role in modifying metabolic enzymes and influencing metabolic pathways . These interactions are essential for understanding the compound’s impact on cellular metabolism and its potential therapeutic benefits.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. The compound’s interactions with these molecules determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns influence the compound’s activity and function within the cell
特性
IUPAC Name |
6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-8(13)7-10-9-6-4-2-1-3-5-11(6)7/h1-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFCMTLBRUFPTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650785 | |
| Record name | 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177311-87-3 | |
| Record name | 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384769.png)

![(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one](/img/structure/B1384774.png)
![6-Bromo-1,5-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1384777.png)
